molecular formula C10H10ClNOS B4957382 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one

2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one

Cat. No. B4957382
M. Wt: 227.71 g/mol
InChI Key: DSDPWHIBVHAATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, also known as S-3-CT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve insulin sensitivity in diabetic animals. 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has also been found to protect against oxidative stress and reduce lipid peroxidation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animals at doses up to 100 mg/kg. In addition, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is relatively easy to synthesize and purify, which makes it a convenient compound for research purposes.
One limitation of using 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells. In addition, the mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the research on 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one. One area of interest is the development of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one analogs with improved solubility and potency. Another area of interest is the investigation of the compound's potential use as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. In addition, further studies are needed to elucidate the mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one and its effects on various signaling pathways in cells.

Synthesis Methods

The synthesis of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one involves the reaction of 3-chlorobenzaldehyde with 2-amino-4-methylthiazole in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to cyclization using sodium hydroxide, which leads to the formation of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic properties. In addition, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been found to possess antimicrobial and antioxidant activities. The compound has also been investigated for its potential use as an insecticide and herbicide.

properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c1-6-9(13)12-10(14-6)7-3-2-4-8(11)5-7/h2-6,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDPWHIBVHAATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(S1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one

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